molecular formula C12H17NO2 B8344199 1-(3-Cyclohexyl-5-methyl-isoxazole-4-yl)-ethanone

1-(3-Cyclohexyl-5-methyl-isoxazole-4-yl)-ethanone

Cat. No. B8344199
M. Wt: 207.27 g/mol
InChI Key: WBVOJLZMBWKPMH-UHFFFAOYSA-N
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Patent
US06689778B2

Procedure details

To a solution of 2 and 2,4-pentanedione (0.932 ml, 9.08 mmol) in ethanol (10 ml) was added triethylamine (1.26 ml, 9.08 mmol). The resulting mixture was heated at 70° C. overnight. The reaction was partitioned between EtOAc and water and the layers were separated. The organic layer was dried over sodium sulfate then concentrated in vacuo. The crude product was purified by silica column chromatography (5% to 10% EtOAC:hexanes gradient elution) to afford compound 3 (0.633 g, 3.05 mmol) in 37% yield for 2 steps. 1H NMR (CDCl3) δ 0.8-2.0 (m, 10H), 2.5 (s, 3H), 2.7 (s, 3H), 3.2 (m, 1H).
Quantity
0.932 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C([N:10]([CH2:13][CH3:14])CC)C>C(O)C>[CH:14]1([C:13]2[C:3]([C:2](=[O:7])[CH3:1])=[C:4]([CH3:5])[O:6][N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1]1

Inputs

Step One
Name
Quantity
0.932 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica column chromatography (5% to 10% EtOAC:hexanes gradient elution)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=NOC(=C1C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.05 mmol
AMOUNT: MASS 0.633 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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